2-Hydroxy-4-phenylbenzoic acid
Overview
Description
. This compound features a hydroxyl group and a phenyl group attached to a benzoic acid core, making it a versatile molecule in organic chemistry.
Scientific Research Applications
2-Hydroxy-4-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and polymers
Future Directions
Mechanism of Action
Mode of Action
It is known that phenolic compounds, such as 2-hydroxy-4-phenylbenzoic acid, often exert their effects through antioxidant activity, which involves neutralizing harmful free radicals in the body .
Biochemical Pathways
It is known that phenolic compounds are synthesized via the shikimate and phenylpropanoid pathways in plants . These pathways are crucial for the biosynthesis of a wide range of compounds, including hydroxybenzoic acids .
Result of Action
Phenolic compounds are known to exert antioxidant, anti-inflammatory, and anticancer effects, among others
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound . Specific studies on how these factors influence the action of this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Hydroxybenzoic acids are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxybenzoic acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Hydroxybenzoic acids are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-phenylbenzoic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses boronic acids and aryl halides in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4-phenylbenzaldehyde.
Reduction: Formation of 2-hydroxy-4-phenylbenzyl alcohol.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
4-Phenylbenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the phenyl group, which affects its overall chemical properties and applications.
Uniqueness: 2-Hydroxy-4-phenylbenzoic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the benzoic acid core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-hydroxy-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXMMAOAJXZWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483389 | |
Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4482-27-3 | |
Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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